molecular formula C15H13N5O2 B5781693 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine

3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine

Cat. No. B5781693
M. Wt: 295.30 g/mol
InChI Key: YKPPTLWNDPFYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine, also known as MPPT, is a chemical compound that belongs to the class of triazolamines. It has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has several advantages for laboratory experiments, including its high purity and stability. It can be easily synthesized using standard laboratory techniques and is readily available for research purposes. However, 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments involving 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine.

Future Directions

There are several future directions for research involving 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine. One potential application is in the development of novel cancer therapies. 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been shown to be effective in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a therapeutic agent. Additionally, 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine may have applications in agriculture, particularly in the development of new pesticides and herbicides. Further research is needed to explore these potential applications of 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine.
In conclusion, 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine have been discussed in this paper. Further research is needed to fully explore the potential of 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine in various applications.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine involves several steps, including the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzohydrazide. This intermediate is then reacted with ethyl acetoacetate and pyridine-3-carboxylic acid to form the final product, 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine. The synthesis method has been optimized to improve the yield and purity of 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine, making it suitable for various applications.

Scientific Research Applications

3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has also been studied for its anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases, including arthritis and neurodegenerative disorders.

properties

IUPAC Name

[5-amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-12-6-4-10(5-7-12)13-18-15(16)20(19-13)14(21)11-3-2-8-17-9-11/h2-9H,1H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPPTLWNDPFYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine

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